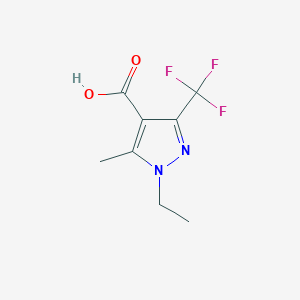

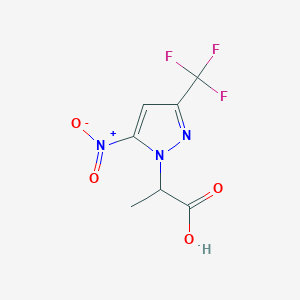

Ethyl 2-(3,5-difluorophenyl)pyrimidine-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3,5-ジフルオロフェニル)ピリミジン-5-カルボン酸エチルは、ピリミジン誘導体のクラスに属する化学化合物です。ピリミジンは、ベンゼンやピリジンと類似したヘテロ環式芳香族有機化合物であり、6員環の1位と3位に2つの窒素原子を含んでいます。

準備方法

合成経路および反応条件

2-(3,5-ジフルオロフェニル)ピリミジン-5-カルボン酸エチルの合成は、通常、適切な出発物質を制御された条件下で縮合させることを含みます。一般的な方法の1つは、3,5-ジフルオロアニリンとシアノ酢酸エチルを塩基の存在下で反応させ、続いて環化させてピリミジン環を形成することです。 反応条件は、エタノールやジメチルホルムアミド(DMF)などの溶媒の使用、および炭酸カリウムやナトリウムエトキシドなどの触媒を含むことがよくあります .

工業的製造方法

この化合物の工業的製造には、同様の合成経路が用いられる場合がありますが、収率と純度を最適化して大規模で行われます。連続フロー合成や自動反応器の使用などの技術により、製造プロセスの効率とスケーラビリティが向上します。 さらに、再結晶やクロマトグラフィーなどの精製方法が採用されて、最終製品が要求される仕様を満たしていることを保証します .

化学反応解析

反応の種類

2-(3,5-ジフルオロフェニル)ピリミジン-5-カルボン酸エチルは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの試薬を用いて酸化することで、追加の官能基を導入することができます。

還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を用いて行うことができ、官能基を修飾することができます。

一般的な試薬と条件

酸化: 酸性または中性条件での過マンガン酸カリウム。

還元: 乾燥エーテルまたはテトラヒドロフラン(THF)中の水素化リチウムアルミニウム。

置換: エタノールまたはメタノールなどの溶媒中のアミンなどの求核試薬。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はカルボン酸またはケトンを生じることがありますが、還元はアルコールまたはアミンを生じることがあります。 置換反応は、通常、修飾された官能基を持つ新しい誘導体の形成をもたらします .

科学研究への応用

2-(3,5-ジフルオロフェニル)ピリミジン-5-カルボン酸エチルは、いくつかの科学研究に利用されています。

化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。

生物学: 酵素阻害剤としての可能性、または生化学的アッセイにおけるリガンドとしての可能性について調査されています。

医学: 抗ウイルス活性、抗癌活性、抗炎症活性など、潜在的な治療効果について研究されています。

化学反応の分析

Types of Reactions

Ethyl 2-(3,5-difluorophenyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).

Substitution: Nucleophiles like amines in solvents such as ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups .

科学的研究の応用

Ethyl 2-(3,5-difluorophenyl)pyrimidine-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

作用機序

2-(3,5-ジフルオロフェニル)ピリミジン-5-カルボン酸エチルの作用機序には、特定の分子標的との相互作用が含まれます。たとえば、活性部位に結合してその活性を阻害することで、特定の酵素を阻害する可能性があります。この化合物は、NF-kB炎症経路など、細胞経路とも相互作用して、その効果を発揮します。 これらの相互作用は、分子ドッキングや生化学的アッセイなどの技術を使用して研究されることが多いです .

類似の化合物との比較

類似の化合物

- 4-クロロ-2-(トリフルオロメチル)ピリミジン-5-カルボン酸エチル

- 2-(4-(1-(3,4-ジフルオロフェニル)-1H-1,2,3-トリアゾール-4-イル)メチル)ピペラジン-1-イル)-4-(4-メトキシフェニル)-6-メチルピリミジン-5-カルボン酸エチル

独自性

2-(3,5-ジフルオロフェニル)ピリミジン-5-カルボン酸エチルは、3,5-ジフルオロフェニル基の存在によりユニークです。この基は、特定の電子特性と立体特性を付与します。これらの特性は、化合物の反応性と生物学的標的との相互作用に影響を与える可能性があり、他のピリミジン誘導体とは異なるものになっています。

類似化合物との比較

Similar Compounds

- Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate

- Ethyl 2-(4-(1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-4-(4-methoxyphenyl)-6-methylpyrimidine-5-carboxylate

Uniqueness

Ethyl 2-(3,5-difluorophenyl)pyrimidine-5-carboxylate is unique due to the presence of the 3,5-difluorophenyl group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from other pyrimidine derivatives.

特性

分子式 |

C13H10F2N2O2 |

|---|---|

分子量 |

264.23 g/mol |

IUPAC名 |

ethyl 2-(3,5-difluorophenyl)pyrimidine-5-carboxylate |

InChI |

InChI=1S/C13H10F2N2O2/c1-2-19-13(18)9-6-16-12(17-7-9)8-3-10(14)5-11(15)4-8/h3-7H,2H2,1H3 |

InChIキー |

MUYZQRGAXKNRKN-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=CN=C(N=C1)C2=CC(=CC(=C2)F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-YL)morpholine](/img/structure/B11813405.png)